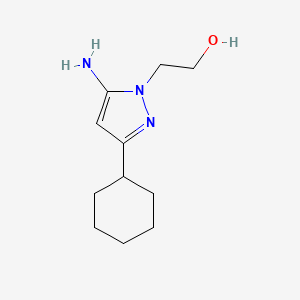

2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

2-(5-amino-3-cyclohexylpyrazol-1-yl)ethanol |

InChI |

InChI=1S/C11H19N3O/c12-11-8-10(13-14(11)6-7-15)9-4-2-1-3-5-9/h8-9,15H,1-7,12H2 |

InChI Key |

NGDSBGSKCQXXNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NN(C(=C2)N)CCO |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

This method involves the reaction of a hydrazine or substituted hydrazine with a 1,3-dicarbonyl compound (e.g., β-diketones), leading to the formation of the pyrazole ring through condensation and cyclization steps.

Step 1: Selection of Precursors

For this compound, the cyclohexyl group can be introduced via a cyclohexyl-substituted 1,3-diketone or β-ketoester. The hydrazine derivative used should be functionalized or reactive enough to allow subsequent introduction of the amino group at the 5-position.

Step 2: Condensation Reaction

The hydrazine derivative condenses with the diketone under acidic or neutral conditions, often in polar solvents like ethanol, DMF, or NMP. Catalysts such as acid catalysts or nano-ZnO have been reported to improve yields and regioselectivity.

Step 3: Functional Group Introduction

The amino group at the 5-position may be introduced either by using amino-substituted hydrazines or by post-synthetic modification such as reduction of nitro groups if initially introduced as 4-nitro substituents (as in related compounds).

Step 4: Attachment of the Ethan-1-ol Moiety

The ethan-1-ol group attached to the nitrogen at the 1-position can be introduced by alkylation of the pyrazole nitrogen with a suitable haloethanol derivative (e.g., 2-chloroethanol) under basic conditions after the pyrazole ring formation.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Cyclohexyl 1,3-diketone + hydrazine derivative, acid catalyst, ethanol | Formation of 3-cyclohexyl pyrazole ring |

| 2 | Amination/Reduction | Reduction of nitro group or direct use of amino hydrazine | Introduction of amino group at 5-position |

| 3 | N-Alkylation | Reaction with 2-chloroethanol, base (e.g., K2CO3) | Attachment of ethan-1-ol side chain at N-1 |

Alternative Methods: Dipolar Cycloaddition and Multicomponent Reactions

Dipolar Cycloadditions : These involve the reaction of diazo compounds with alkynes or alkenes to form pyrazoles. While less common for this specific substitution pattern, they can be tailored for complex derivatives.

Multicomponent Reactions : One-pot reactions combining hydrazines, aldehydes, and ketones can yield substituted pyrazoles efficiently, but control over regioselectivity and substitution patterns may be challenging for this compound.

Use of Catalysts and Solvent Effects

Recent advances highlight the use of catalysts such as nano-ZnO to enhance yields and reduce reaction times in pyrazole synthesis. Solvent choice also influences regioselectivity; aprotic dipolar solvents like DMF or NMP with acid additives improve selectivity and yield compared to protic solvents.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, alcohols, amines, and other derivatives that can be further utilized in various applications .

Scientific Research Applications

2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 2-(5-Amino-3-cyclohexyl-1H-pyrazol-1-yl)ethan-1-ol with analogous pyrazole derivatives:

Key Observations:

Substituent Effects on Reactivity: The cyclohexyl group in the target compound introduces steric bulk, which may slow substitution reactions compared to smaller substituents like isopropyl . The nitro group in 2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is electron-withdrawing, polarizing the pyrazole ring and favoring electrophilic substitution at specific positions . Benzyloxy groups in YTK-A76 increase molecular weight and aromaticity, possibly limiting solubility but stabilizing intermediates during reductive amination .

Functional Group Contributions: The amino group in all compounds facilitates nucleophilic reactions (e.g., acylations, condensations) and hydrogen bonding. Hydroxyl groups (e.g., in YTK-A76 and compound 11a) enhance solubility in polar solvents but may require protection during synthetic steps .

Biological Activity

2-(5-Amino-3-cyclohexyl-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the pyrazole family, characterized by its unique structural components which include a pyrazole ring, an amino group, and a cyclohexyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on lactate dehydrogenase (LDH), an enzyme crucial for cellular metabolism. It has shown low nanomolar inhibition of both LDHA and LDHB isoforms, which are implicated in cancer cell metabolism .

- Cell Signaling Modulation : By interacting with specific receptors or enzymes, this compound may influence pathways related to cell signaling and gene expression, potentially altering cellular responses to various stimuli.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed mechanisms remain to be elucidated. Its structural features are believed to contribute to its ability to disrupt microbial cell functions.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Applications and Future Directions

The unique structure of this compound makes it a candidate for further pharmacological exploration in several areas:

- Cancer Therapy : Given its inhibitory effects on LDH and potential modulation of metabolic pathways, this compound could be further investigated as a therapeutic agent in cancer treatment.

- Antimicrobial Development : The antimicrobial properties observed in related compounds suggest that this pyrazole derivative could serve as a lead for developing new antibiotics.

- Synthetic Chemistry : The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity, making it valuable for both academic research and industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Amino-3-cyclohexyl-1H-pyrazol-1-yl)ethan-1-ol, and how can purity be optimized?

- Methodology:

- Core Synthesis: The compound can be synthesized via condensation of 3-cyclohexyl-1H-pyrazole derivatives with ethylene oxide under basic conditions (e.g., NaOH). Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Purification: Recrystallization using ethanol:DMF (1:1) mixtures improves purity, while column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioselectivity issues in pyrazole ring substitution .

Q. How is the molecular structure of this compound characterized, and what functional groups dictate its reactivity?

- Structural Features:

- The pyrazole ring (N1/N2) and cyclohexyl group contribute to steric bulk, while the amino (-NH₂) and hydroxyl (-OH) groups enable hydrogen bonding and nucleophilic reactivity .

- X-ray crystallography (if available) reveals bond angles and torsional strain in the cyclohexyl moiety, influencing conformational stability .

- Reactivity Hotspots:

- The hydroxyl group undergoes oxidation to ketones (e.g., with KMnO₄) , while the amino group participates in Schiff base formation (e.g., with aldehydes) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Screening Protocols:

- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with cisplatin as a positive control .

- Data Interpretation: Compare IC₅₀ values with structurally similar pyrazole derivatives to assess substituent effects (e.g., cyclohexyl vs. cyclopentyl) .

Advanced Research Questions

Q. How can synthetic yields be improved while addressing regioselectivity challenges in pyrazole substitution?

- Optimization Strategies:

- Regioselectivity: Use directing groups (e.g., Boc-protected amines) or Lewis acids (e.g., ZnCl₂) to favor substitution at the 3-position .

- Catalysis: Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency for cyclohexyl group introduction .

Q. How should researchers resolve contradictions in reported bioactivity data across similar pyrazole derivatives?

- Root Causes:

- Substituent effects (e.g., cyclohexyl vs. thiophene in 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol) alter hydrophobicity and target binding .

- Degradation during bioassays (e.g., oxidation of -OH to ketones) may reduce efficacy .

- Mitigation:

- Standardize assay conditions (pH, temperature) and validate compound stability via LC-MS pre/post-assay .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Proposed Mechanisms:

- Enzyme Inhibition: The amino group binds catalytic residues (e.g., in kinases), while the hydroxyl group stabilizes interactions via H-bonding (docking studies recommended) .

- Receptor Modulation: Pyrazole derivatives act as allosteric modulators of G-protein-coupled receptors (GPCRs); surface plasmon resonance (SPR) assays quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.